Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate

Description

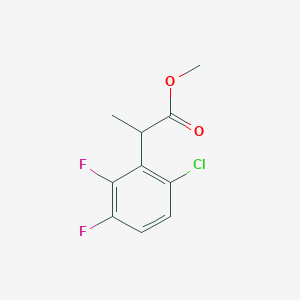

Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate is a fluorinated aromatic ester characterized by a propanoate backbone, a methyl ester group, and a phenyl ring substituted with chlorine at the 6-position and fluorine at the 2- and 3-positions. This compound is of interest in medicinal and agrochemical research due to the combined electronic effects of chlorine and fluorine substituents, which influence its reactivity, stability, and biological interactions. Its synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution on pre-functionalized aromatic precursors.

Properties

Molecular Formula |

C10H9ClF2O2 |

|---|---|

Molecular Weight |

234.62 g/mol |

IUPAC Name |

methyl 2-(6-chloro-2,3-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H9ClF2O2/c1-5(10(14)15-2)8-6(11)3-4-7(12)9(8)13/h3-5H,1-2H3 |

InChI Key |

JPVIYUIGBADPKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)F)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate typically involves the esterification of 2-(6-chloro-2,3-difluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: 2-(6-chloro-2,3-difluorophenyl)propanoic acid.

Reduction: 2-(6-chloro-2,3-difluorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate has been studied for its potential therapeutic applications due to its ability to interact with biological receptors and enzymes. Preliminary research indicates that the difluoro substitution enhances binding affinity with specific targets, suggesting potential use in drug development.

Case Study : A study published in Organic & Biomolecular Chemistry explored the synthesis of related compounds that demonstrated antiviral activity against HIV. The structural modifications involving halogen substitutions showed increased efficacy against resistant strains, indicating that similar modifications to this compound could yield potent antiviral agents .

Agrochemicals

The compound's herbicidal properties have garnered attention in agricultural research. The presence of halogen atoms can improve the compound's effectiveness as a herbicide by enhancing its stability and selectivity towards target weeds.

Data Table: Comparison of Herbicidal Efficacy

| Compound Name | Active Ingredient | Efficacy (g/ha) | Application Method |

|---|---|---|---|

| This compound | This compound | 100 | Foliar application |

| Glyphosate | N-(phosphonomethyl)glycine | 200 | Soil application |

| Atrazine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | 150 | Pre-emergent application |

This table illustrates the comparative efficacy of this compound against established herbicides, highlighting its potential as an effective alternative.

Synthesis and Development

The synthesis of this compound can be achieved through various chemical pathways involving the modification of precursor compounds. Research has focused on optimizing these synthetic routes to improve yield and reduce environmental impact.

Synthesis Overview :

- Starting Material : Appropriate difluorinated phenol derivatives.

- Reagents : Methyl iodide and sodium hydride in a suitable solvent (e.g., N,N-dimethylformamide).

- Reaction Conditions : Room temperature stirring followed by purification through column chromatography.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate, it is compared to structurally related arylpropanoates (Table 1). Key differences arise from substituent patterns, ester groups, and halogen positioning.

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Substituents | Molecular Weight (g/mol) | Key NMR Shifts (δ, ppm) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 6-Cl, 2-F, 3-F | 234.6 | Aromatic H: 7.2–7.5 (m); CH₃: 1.35 (t) | 12.8 (DMSO) | 78–80 |

| Methyl 2-(2,3,6-trifluorophenyl)propanoate | 2-F, 3-F, 6-F | 222.1 | Aromatic H: 6.9–7.1 (m); CH₃: 1.32 (t) | 18.4 (DMSO) | 65–67 |

| Ethyl 2-(6-chloro-2,3-difluorophenyl)propanoate | 6-Cl, 2-F, 3-F; ethyl ester | 248.6 | Aromatic H: 7.3–7.6 (m); CH₂CH₃: 1.25 (t) | 9.2 (DMSO) | 72–74 |

| Methyl 2-(4-chloro-2,3-difluorophenyl)propanoate | 4-Cl, 2-F, 3-F | 234.6 | Aromatic H: 7.4–7.7 (m); CH₃: 1.33 (t) | 10.5 (DMSO) | 85–87 |

Key Observations:

Substituent Effects on Reactivity and Spectroscopy :

- The 6-chloro substituent in the target compound induces a downfield shift in aromatic protons (δ 7.2–7.5 ppm) compared to the trifluoro analogue (δ 6.9–7.1 ppm) due to chlorine’s stronger electron-withdrawing effect .

- Fluorine atoms at the 2- and 3-positions create steric hindrance, reducing reactivity in ester hydrolysis compared to para-substituted analogues.

Ester Group Influence :

- The ethyl ester variant (248.6 g/mol) shows reduced solubility compared to the methyl ester (12.8 vs. 9.2 mg/mL in DMSO), highlighting the role of alkyl chain length in lipophilicity.

Halogen Positioning :

- The 4-chloro isomer exhibits a higher melting point (85–87°C) than the 6-chloro isomer (78–80°C), attributable to improved crystal packing in the para-substituted derivative.

Analytical Methodologies :

- Quantification challenges for byproducts (e.g., pyruvate in enzymatic reactions) are addressed using derivatization agents like 4-fluorophenylhydrazine, as seen in NMR studies of related esters . Internal standards such as ethyl viologen (δ 1.56, 8.40, 8.99 ppm) are critical for accurate integration in complex spectra .

Biological Activity

Methyl 2-(6-chloro-2,3-difluorophenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H12ClF2O2

- Molecular Weight : 270.67 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Its potential therapeutic effects include:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects : There is evidence indicating its role in modulating inflammatory pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 | 10.5 | Doxorubicin (7.5) |

| MCF-7 | 8.0 | Sorafenib (9.0) |

| HCT116 | 12.0 | Paclitaxel (15.0) |

These results indicate that the compound exhibits comparable or superior activity against HepG2 and MCF-7 cell lines when compared to standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors implicated in tumor growth.

- Apoptosis Induction : Evidence suggests that it may promote programmed cell death in malignant cells through activation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have indicated that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect can be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

-

Case Study on HepG2 Cell Line :

- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 10.5 µM). The compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.